4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride
CAS No.: 1909325-40-1
Cat. No.: VC8461429
Molecular Formula: C7H13ClN2O
Molecular Weight: 176.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909325-40-1 |
|---|---|
| Molecular Formula | C7H13ClN2O |
| Molecular Weight | 176.64 g/mol |
| IUPAC Name | 4-(aminomethyl)oxane-4-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C7H12N2O.ClH/c8-5-7(6-9)1-3-10-4-2-7;/h1-5,8H2;1H |
| Standard InChI Key | BWJFWIAYYYPXLG-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CN)C#N.Cl |
| Canonical SMILES | C1COCCC1(CN)C#N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile hydrochloride comprises a six-membered tetrahydropyran ring with an aminomethyl (-CH2NH2) and a nitrile (-CN) group at the 4-position. The hydrochloride salt formation occurs via protonation of the primary amine, improving crystallinity and aqueous solubility. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C7H12N2O·HCl |
| Molecular Weight | 176.65 g/mol |
| IUPAC Name | 4-(aminomethyl)oxane-4-carbonitrile hydrochloride |
| Canonical SMILES | C1COCCC1(CN)C#N.Cl |
| Solubility | Soluble in polar solvents (water, ethanol, DMSO) |
The tetrahydropyran ring adopts a chair conformation, minimizing steric strain between substituents. Infrared (IR) spectroscopy reveals characteristic stretches for the nitrile group (~2240 cm⁻¹) and protonated amine (~2500–3000 cm⁻¹) . Nuclear magnetic resonance (NMR) data (¹H and ¹³C) confirm the equatorial positions of the aminomethyl and nitrile groups, with coupling constants consistent with chair conformer stability .
Synthetic Methodologies
Reductive Amination-Cyanation Route
A two-step synthesis is commonly employed:
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Reductive Amination: Reacting tetrahydropyran-4-carbaldehyde with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) yields 4-(aminomethyl)tetrahydro-2H-pyran-4-methanol.
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Cyanation: Treatment with cyanating agents (e.g., trimethylsilyl cyanide, TMSCN) under acidic conditions introduces the nitrile group, followed by hydrochloride salt formation via HCl gas bubbling.
Optimization Parameters:
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Temperature: 0–25°C for cyanation to prevent nitrile hydrolysis
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Industrial-Scale Production
Continuous flow reactors enhance process efficiency:
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Residence time: 10–15 minutes
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Catalyst: Amberlyst-15 for acid-mediated cyanation
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Purity: >99% by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Pharmaceutical Applications
Kinase Inhibitor Development
This compound serves as a key intermediate in synthesizing cyclin-dependent kinase 9 (CDK9) inhibitors. CDK9 regulates transcriptional elongation, and its inhibition shows promise in oncology:
| Derivative | CDK9 IC₅₀ (nM) | Selectivity (CDK1/CDK2) |
|---|---|---|
| JSH-150 | 1.2 | >500-fold |
| Analog 7b | 3.8 | 300-fold |
Mechanistically, the aminomethyl group forms hydrogen bonds with the kinase hinge region (Asp104 and Cys106), while the nitrile engages in hydrophobic interactions with Leu83 .
Antimicrobial Activity
Preliminary studies indicate broad-spectrum activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
The nitrile moiety likely interferes with bacterial electron transport chains, while the protonated amine disrupts membrane integrity .
Biological Mechanism and Pharmacokinetics
Enzymatic Interactions
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CYP450 Inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 12 µM), necessitating drug-drug interaction studies in therapeutic applications.
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Plasma Protein Binding: 89% in human serum, primarily to albumin.
Metabolic Pathways
Primary metabolites identified via LC-MS:
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N-Acetylation: Hepatic acetyltransferases convert the aminomethyl group to -NHCOCH3.
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Nitrile Hydration: Slow conversion to the corresponding carboxamide (-CONH2) in the presence of nitrilase enzymes.
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity | H302 | Avoid ingestion |
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H318 | Use safety goggles |
Future Research Directions
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Structure-Activity Relationships: Modifying the tetrahydropyran ring with halogen substituents to enhance blood-brain barrier penetration.
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Prodrug Development: Masking the nitrile as a thioamide to reduce off-target reactivity.
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Green Chemistry: Exploring biocatalytic cyanation using Rhodococcus spp. nitrile hydratases.
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